molecular formula C12H8F3NO2 B13543333 3-Oxo-1-[4-(trifluoromethoxy)phenyl]cyclobutanecarbonitrile

3-Oxo-1-[4-(trifluoromethoxy)phenyl]cyclobutanecarbonitrile

Cat. No.: B13543333
M. Wt: 255.19 g/mol
InChI Key: QTWDZSHAGJISLK-UHFFFAOYSA-N
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Description

3-Oxo-1-[4-(trifluoromethoxy)phenyl]cyclobutanecarbonitrile is a chemical compound with the molecular formula C12H8F3NO2 and a molecular weight of 255.19 g/mol . This compound features a cyclobutanecarbonitrile core with a trifluoromethoxyphenyl substituent, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-1-[4-(trifluoromethoxy)phenyl]cyclobutanecarbonitrile typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with a suitable cyclobutanecarbonitrile precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-1-[4-(trifluoromethoxy)phenyl]cyclobutanecarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Oxo-1-[4-(trifluoromethoxy)phenyl]cyclobutanecarbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 3-Oxo-1-[4-(trifluoromethoxy)phenyl]cyclobutanecarbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability, allowing it to interact with intracellular targets. The nitrile group can form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxo-1-[4-(trifluoromethoxy)phenyl]cyclobutanecarbonitrile is unique due to its cyclobutanecarbonitrile core, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C12H8F3NO2

Molecular Weight

255.19 g/mol

IUPAC Name

3-oxo-1-[4-(trifluoromethoxy)phenyl]cyclobutane-1-carbonitrile

InChI

InChI=1S/C12H8F3NO2/c13-12(14,15)18-10-3-1-8(2-4-10)11(7-16)5-9(17)6-11/h1-4H,5-6H2

InChI Key

QTWDZSHAGJISLK-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)CC1(C#N)C2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

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